molecular formula C7H12O4 B12565820 methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate CAS No. 194153-92-9

methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate

Cat. No.: B12565820
CAS No.: 194153-92-9
M. Wt: 160.17 g/mol
InChI Key: RJNIBXYMCMACQF-ZETCQYMHSA-N
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Description

Methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate can be achieved through several methods. One common approach involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. Another method includes the reduction of the corresponding keto acid using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a diketone.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate involves its interaction with various molecular targets. The hydroxy and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-2-methyl-4-oxobutanoate: Similar structure but with a shorter carbon chain.

    Ethyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable in various synthetic and research applications.

Properties

CAS No.

194153-92-9

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate

InChI

InChI=1S/C7H12O4/c1-5(8)4-7(2,10)6(9)11-3/h10H,4H2,1-3H3/t7-/m0/s1

InChI Key

RJNIBXYMCMACQF-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)C[C@@](C)(C(=O)OC)O

Canonical SMILES

CC(=O)CC(C)(C(=O)OC)O

Origin of Product

United States

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